N~1~,N~5~-Didecyl-N~1~,N~5~-dimethylpentane-1,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~5~-Didecyl-N~1~,N~5~-dimethylpentane-1,5-diamine is an organic compound that belongs to the class of diamines. This compound features two secondary amine functional groups, which are attached to a pentane backbone. The presence of long decyl chains and methyl groups on the nitrogen atoms makes this compound unique in its structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~5~-Didecyl-N~1~,N~5~-dimethylpentane-1,5-diamine typically involves the reaction of N1,N~5~-dimethylpentane-1,5-diamine with decyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms attack the carbon atoms of the decyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~5~-Didecyl-N~1~,N~5~-dimethylpentane-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted diamines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N~1~,N~5~-Didecyl-N~1~,N~5~-dimethylpentane-1,5-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of N1,N~5~-Didecyl-N~1~,N~5~-dimethylpentane-1,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The long decyl chains may facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~,N~5~-Dimethylpentane-1,5-diamine: Lacks the long decyl chains, making it less hydrophobic.
N~1~,N~5~-Didodecyl-N~1~,N~5~-dimethylpentane-1,5-diamine: Similar structure but with longer dodecyl chains, which may enhance its hydrophobic properties.
Uniqueness
N~1~,N~5~-Didecyl-N~1~,N~5~-dimethylpentane-1,5-diamine is unique due to its specific combination of decyl chains and methyl groups on the nitrogen atoms. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
58293-42-8 |
---|---|
Molekularformel |
C27H58N2 |
Molekulargewicht |
410.8 g/mol |
IUPAC-Name |
N,N'-didecyl-N,N'-dimethylpentane-1,5-diamine |
InChI |
InChI=1S/C27H58N2/c1-5-7-9-11-13-15-17-20-24-28(3)26-22-19-23-27-29(4)25-21-18-16-14-12-10-8-6-2/h5-27H2,1-4H3 |
InChI-Schlüssel |
CEDYJALBHLKAMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN(C)CCCCCN(C)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.